molecular formula C10H21ClN2 B582440 1-(Cyclopentylmethyl)piperazine hydrochloride CAS No. 1215167-72-8

1-(Cyclopentylmethyl)piperazine hydrochloride

Cat. No.: B582440
CAS No.: 1215167-72-8
M. Wt: 204.742
InChI Key: AGRRYQRKCOGWDJ-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H21ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)piperazine hydrochloride typically involves the reaction of cyclopentylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclopentylmethyl chloride} + \text{Piperazine} \rightarrow \text{1-(Cyclopentylmethyl)piperazine} ]

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:

[ \text{1-(Cyclopentylmethyl)piperazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)piperazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with GABA receptors, which are involved in inhibitory neurotransmission in the central nervous system. By modulating the activity of these receptors, the compound can exert various pharmacological effects .

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)piperazine
  • 1-(Cyclohexylmethyl)piperazine
  • 1-(Cyclobutylmethyl)piperazine

Comparison: 1-(Cyclopentylmethyl)piperazine hydrochloride is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the cyclopentylmethyl group may influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile .

Properties

IUPAC Name

1-(cyclopentylmethyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRYQRKCOGWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743706
Record name 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048649-04-2, 1215167-72-8
Record name Piperazine, 1-(cyclopentylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048649-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopentylmethyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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